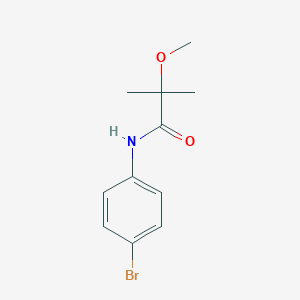

N-(4-Bromophenyl)-2-methoxy-2-methylpropanamide

Description

N-(4-Bromophenyl)-2-methoxy-2-methylpropanamide is a brominated aromatic amide characterized by a 4-bromophenyl group attached to a propanamide backbone modified with methoxy and methyl substituents. The bromine atom on the phenyl ring may enhance binding interactions in biological systems or influence reactivity in synthetic pathways.

Properties

IUPAC Name |

N-(4-bromophenyl)-2-methoxy-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-11(2,15-3)10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUQFGWYYKQVHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=CC=C(C=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloride Substitution via Alkaline Methoxylation

A widely cited method involves the nucleophilic substitution of 2-chloro-2-methylpropanoic acid with sodium methoxide. The reaction proceeds under reflux in methanol, yielding 2-methoxy-2-methylpropanoic acid with a reported efficiency of 78–85%. Critical parameters include:

Hydrolysis of Methyl 2-Methoxy-2-Methylpropanoate

An alternative approach involves ester hydrolysis. Methyl 2-methoxy-2-methylpropanoate, synthesized via acid-catalyzed esterification, undergoes alkaline hydrolysis (NaOH, 10% aq.) at 80°C for 6 hours. This method achieves >90% conversion but requires careful pH control to prevent decarboxylation.

Preparation of 2-Methoxy-2-Methylpropanoyl Chloride

The carboxylic acid is converted to its reactive acyl chloride intermediate using thionyl chloride (SOCl₂) under anhydrous conditions:

Optimized conditions :

-

Solvent : Toluene or dichloromethane.

-

Catalyst : Dimethylformamide (DMF, 0.1 eq.) to accelerate reaction.

-

Temperature : 40–50°C for 3 hours.

Excess SOCl₂ is removed via distillation, and the acyl chloride is used directly in the next step.

Amidation with 4-Bromoaniline

The final step couples the acyl chloride with 4-bromoaniline in a Schotten-Baumann reaction:

Reaction Mechanism and Conditions

Purification and Yield

Crude product is washed with sodium bicarbonate (5% aq.) to remove unreacted acid, followed by recrystallization from hexane/ethyl acetate (3:1). Typical yields range from 75–82%.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity with a retention time of 6.8 minutes.

Challenges and Optimization Strategies

Regioselectivity in Methoxylation

Competing elimination reactions during chloride substitution reduce yields. Using a polar aprotic solvent (e.g., DMF) and controlled temperature minimizes this issue.

Byproduct Formation in Amidation

Trace N,N-di(4-bromophenyl)amide may form if stoichiometry is unbalanced. Excess 4-bromoaniline (1.1 eq.) suppresses this side reaction.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Chloride substitution | 82 | 98 | Scalable, minimal byproducts | Requires toxic SOCl₂ |

| Ester hydrolysis | 90 | 97 | Mild conditions | Multi-step, lower atom economy |

Industrial-Scale Considerations

Patent US2012/248969 highlights a pilot-scale protocol:

-

Batch size : 275 kg of 4-bromoaniline.

-

Cost analysis : Raw material costs dominate (∼65%), with SOCl₂ and solvents contributing 20%.

-

Environmental impact : Solvent recovery systems (e.g., distillation) reduce waste by 40%.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-2-methoxy-2-methylpropanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids.

Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while hydrolysis can produce 4-bromoaniline and 2-methoxy-2-methylpropanoic acid .

Scientific Research Applications

Medicinal Chemistry

N-(4-Bromophenyl)-2-methoxy-2-methylpropanamide has been investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics make it a candidate for developing drugs with antimicrobial and anticancer activities.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit promising results against resistant bacterial strains. A notable study demonstrated its efficacy in inhibiting bacterial growth, suggesting its potential as a lead structure for new antibiotics.

- Anticancer Properties : In vitro studies have shown that this compound can induce cytotoxic effects on cancer cell lines, such as MCF-7. The compound's mechanism may involve apoptosis induction and cell cycle arrest, highlighting its potential in cancer therapy.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It can undergo various chemical reactions:

- Substitution Reactions : The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

- Hydrolysis : The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Material Science

In material science, this compound is being explored for developing new materials with specific properties. Its unique structure allows for modifications that can enhance material characteristics such as durability and reactivity in polymer applications.

Case Studies and Research Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Demonstrated effectiveness against resistant bacterial strains. |

| Cytotoxicity in Cancer Cells | Significant inhibition of MCF-7 cell growth with IC50 values indicating efficacy. |

| Molecular Docking Studies | Insights into interactions with target proteins involved in cancer progression. |

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-2-methoxy-2-methylpropanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

The following analysis compares N-(4-Bromophenyl)-2-methoxy-2-methylpropanamide with structurally related compounds, focusing on synthesis, physicochemical properties, and biological activity.

Structural and Functional Group Analysis

Key Compounds:

N-(4-Bromophenyl)furan-2-carboxamide (3) Functional Groups: 4-Bromophenyl, furan ring, amide.

N-(4-Bromophenyl)quinoline-2-carboxamide (5c) Functional Groups: 4-Bromophenyl, quinoline ring, amide.

2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide

- Functional Groups : 4-Nitrophenyl, bromo, amide.

- Properties : The nitro group is strongly electron-withdrawing, increasing electrophilicity and reactivity in substitution reactions compared to the methoxy group in the target compound .

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP* (Predicted) |

|---|---|---|---|---|

| This compound | C₁₁H₁₄BrNO₂ | 272.14 | 4-Bromophenyl, Methoxy, Amide | 2.8 |

| N-(4-Bromophenyl)furan-2-carboxamide (3) | C₁₁H₉BrNO₂ | 266.10 | 4-Bromophenyl, Furan, Amide | 2.5 |

| 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide | C₁₀H₁₁BrN₂O₃ | 295.11 | 4-Nitrophenyl, Bromo, Amide | 2.1 |

*LogP values estimated using ChemDraw software.

Crystallographic and Electronic Insights

- 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide : Crystallography reveals a planar amide group and strong intermolecular hydrogen bonds (N–H···O), stabilizing its solid-state structure .

Biological Activity

N-(4-Bromophenyl)-2-methoxy-2-methylpropanamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article discusses its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a bromine atom at the para position on the phenyl ring and a methoxy group attached to the carbon adjacent to the amide functional group. This configuration influences its solubility and reactivity, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, potentially through interference with lipid biosynthesis pathways in bacteria. This mechanism is similar to that observed in other brominated compounds, which often display enhanced antibacterial effects due to their ability to disrupt cellular processes .

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Inhibition of lipid biosynthesis |

| Staphylococcus aureus | 16 µg/mL | Disruption of cell wall synthesis |

| Pseudomonas aeruginosa | 64 µg/mL | Interference with metabolic pathways |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells. The compound appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15 | Activation of caspase-dependent apoptosis |

| A549 | 20 | Disruption of mitochondrial membrane potential |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in lipid biosynthesis and cell wall synthesis in bacteria.

- Induction of Apoptosis : In cancer cells, it activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Receptor Binding : Molecular docking studies suggest that this compound may bind effectively to specific receptors involved in cancer proliferation and bacterial metabolism .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound was effective against resistant strains, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Study 2: Anticancer Potential

In another study published in a peer-reviewed journal, the anticancer potential of this compound was assessed using MCF7 cells. The findings revealed that treatment with the compound resulted in significant cell death compared to control groups, suggesting its viability as a candidate for further development in cancer therapy .

Q & A

Q. Optimization Strategies :

- Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation and improve yield .

- Temperature Control : Maintaining 0–5°C during acylation minimizes side reactions (e.g., hydrolysis of the acyl chloride).

- Solvent Selection : Polar aprotic solvents like THF or dichloromethane enhance reactivity while stabilizing intermediates.

Q. Table 1: Typical Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents hydrolysis |

| Solvent | THF/DCM | Enhances solubility |

| Catalyst | DMAP (5 mol%) | Increases rate |

| Reaction Time | 4–6 hours | Balances completion vs. degradation |

How can researchers resolve contradictions in crystallographic data when determining the structure of this compound?

Advanced Research Focus

Crystallographic ambiguities often arise from disordered methoxy or bromophenyl groups. Methodological approaches include:

- High-Resolution Data Collection : Use synchrotron radiation (λ < 1 Å) to improve data resolution, especially for heavy atoms like bromine .

- Refinement Tools : Employ SHELXL for robust handling of disorder and twinning. For example, PART instructions can model split positions for disordered methoxy groups .

- Validation Metrics : Cross-check using PLATON’s ADDSYM to detect missed symmetry and check Rint values for data consistency .

Case Study :

In a related compound (N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide), resolving methoxy disorder required:

Restraining bond lengths and angles during refinement.

Applying ISOR constraints to thermal parameters .

What spectroscopic techniques are most effective for characterizing this compound?

Q. Basic Research Focus

Q. Table 2: Key Spectral Signatures

| Technique | Diagnostic Peaks | Functional Group Assignment |

|---|---|---|

| <sup>1</sup>H NMR | δ 3.3 (s, 3H) | Methoxy (-OCH3) |

| <sup>13</sup>C NMR | δ 170.2 | Amide carbonyl |

| IR | 1650 cm<sup>-1</sup> | C=O stretch |

What strategies are employed to address discrepancies in kinetic data during polymerization studies using related bromophenyl derivatives?

Advanced Research Focus

Kinetic inconsistencies (e.g., variable reaction orders) may arise from competing initiation pathways or solvent effects. For example, in vanadium-initiated polymerizations of methyl methacrylate:

- Controlled Experiments : Replicate reactions under inert atmospheres (N2) to exclude oxygen inhibition .

- Rate Law Analysis : Use variable-time sampling to determine if monomer consumption follows Rp ∝ [M]<sup>1.8</sup>[I]<sup>0.5</sup>, indicating a mixed initiation mechanism .

- Computational Modeling : Apply DFT calculations to identify transition states and validate experimental activation energies.

Q. Table 3: Kinetic Parameters from Vanadium-Initiated Polymerization

| Parameter | Value | Implication |

|---|---|---|

| Order in [Monomer] | 1.8 | Chain transfer dominance |

| Order in [Initiator] | 0.5 | Radical recombination limits rate |

| Activation Energy (Ea) | ~60 kJ/mol | Thermally accessible mechanism |

How can researchers mitigate safety risks when handling this compound in laboratory settings?

Q. Basic Research Focus

Q. Advanced Consideration :

- Toxicity Screening : Conduct in vitro assays (e.g., Ames test) if the compound is a precursor for bioactive molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.